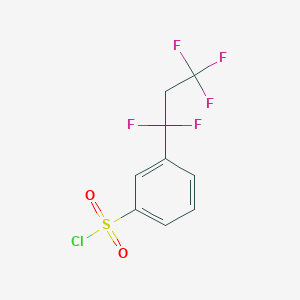

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation reactions are pivotal in synthesizing diaryl sulfones, demonstrating the utility of sulfonyl chlorides in creating sulfone derivatives. This process, facilitated by 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, shows enhanced reactivity and almost quantitative yields under ambient conditions. The role of Lewis acidity in these reactions suggests potential applications in fine chemical synthesis, where selectivity and yield are paramount (Nara, Harjani, & Salunkhe, 2001).

Microwave-Assisted Sulfonylation

Microwave irradiation has been applied to the solvent-free sulfonylation of benzene and its derivatives, employing iron(III) chloride as a catalyst. This method presents a rapid and efficient approach to sulfonylation, indicating the suitability of sulfonyl chloride derivatives in green chemistry and sustainable process development (Marquié et al., 2001).

Synthesis of Functional Polymers

Poly(arylene ether)s with pendent sulfonyl groups have been synthesized, showcasing the application of sulfonyl chloride derivatives in modifying polymers for specific functionalities. These polymers, through further reactions, can acquire unique properties, making them valuable in materials science, especially for advanced applications like membranes or electronic materials (Tatli, Selhorst, & Fossum, 2013).

Sultone Formation

The formation of sultones from alkenols using trifluoromethylsulfonyl chloride highlights an innovative application in synthesizing fluorinated compounds. This process, catalyzed by copper photoredox catalysts, underlines the role of sulfonyl chloride derivatives in fluorine chemistry, offering potential pathways for creating electrolyte additives or drug synthesis intermediates (Rawner et al., 2016).

Catalysis and Polymerization

Magnesium complexes incorporated by sulfonate phenoxide ligands have shown efficacy as catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. This application reveals the potential of sulfonyl chloride derivatives in catalysis and polymer chemistry, where they can contribute to developing new polymeric materials with specific properties (Chen et al., 2010).

properties

IUPAC Name |

3-(1,1,3,3,3-pentafluoropropyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF5O2S/c10-18(16,17)7-3-1-2-6(4-7)8(11,12)5-9(13,14)15/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYBEHOFCJHCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(CC(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1,3,3,3-Pentafluoropropyl)benzenesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2857325.png)

![1,3,7-trimethyl-8-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857326.png)

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2857335.png)

![N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B2857341.png)

![4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2857343.png)

![Methyl 1-cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2857344.png)

![6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2857345.png)